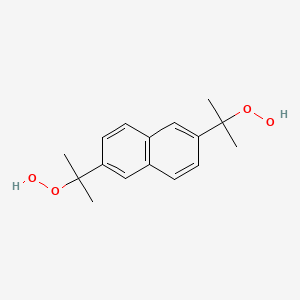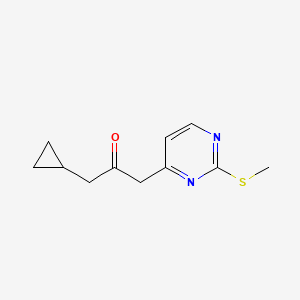
3-Bromo-4'-(trifluoromethyl)-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-4’-trifluoromethyl-biphenyl is an organic compound with the molecular formula C13H8BrF3 It is a biphenyl derivative where one phenyl ring is substituted with a bromine atom at the 3-position and a trifluoromethyl group at the 4’-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4’-trifluoromethyl-biphenyl typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The process involves the following steps:
Oxidative Addition: The aryl halide (3-bromo-biphenyl) reacts with a palladium catalyst to form a palladium-aryl complex.
Transmetalation: The aryl boronic acid (4’-trifluoromethyl-phenylboronic acid) transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the desired biphenyl product.
Industrial Production Methods: In an industrial setting, the production of 3-Bromo-4’-trifluoromethyl-biphenyl can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 3-Bromo-4’-trifluoromethyl-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form biphenyl derivatives with additional functional groups or reduction to remove the bromine atom.
Common Reagents and Conditions:
Substitution: Typical reagents include sodium amide or thiourea, with reactions conducted in polar solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a standard method.
Major Products:
Substitution: Products include 3-amino-4’-trifluoromethyl-biphenyl and 3-thio-4’-trifluoromethyl-biphenyl.
Oxidation: Products include 3-bromo-4’-trifluoromethyl-biphenyl ketones or alcohols.
Reduction: The major product is biphenyl with a trifluoromethyl group at the 4’-position.
Aplicaciones Científicas De Investigación
3-Bromo-4’-trifluoromethyl-biphenyl has diverse applications in scientific research:
Mecanismo De Acción
The mechanism by which 3-Bromo-4’-trifluoromethyl-biphenyl exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparación Con Compuestos Similares
- 4-Bromo-3-(trifluoromethyl)aniline
- 4-Bromo-α,α,α-trifluorotoluene
- 2-Bromo-5-iodo-(trifluoromethyl)benzene
Comparison: 3-Bromo-4’-trifluoromethyl-biphenyl is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it a versatile intermediate in various chemical syntheses .
Propiedades
Fórmula molecular |
C13H8BrF3 |
|---|---|
Peso molecular |
301.10 g/mol |
Nombre IUPAC |
1-bromo-3-[4-(trifluoromethyl)phenyl]benzene |
InChI |
InChI=1S/C13H8BrF3/c14-12-3-1-2-10(8-12)9-4-6-11(7-5-9)13(15,16)17/h1-8H |
Clave InChI |
VJKODVDQMAYRMU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Br)C2=CC=C(C=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Bromo-4'-(ethylsulfonyl)-2'-methoxy-[1,1'-biphenyl]-2-ol](/img/structure/B8535349.png)



![6-Chlorothieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B8535378.png)




![Butanoic acid, 2-[(1-methylethoxy)imino]-3-oxo-, ethyl ester, (Z)-](/img/structure/B8535412.png)
![1-{2-[(Trimethylsilyl)oxy]ethyl}-1H-pyrrole-2,5-dione](/img/structure/B8535420.png)
![1-[2-(Trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B8535422.png)

